Acetil-Ser-Asp-Lys-Pro

Descripción general

Descripción

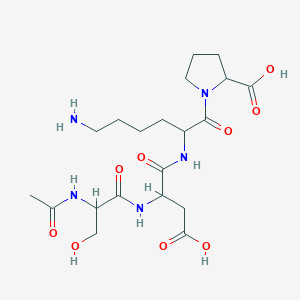

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .

Synthesis Analysis

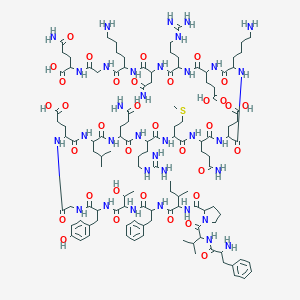

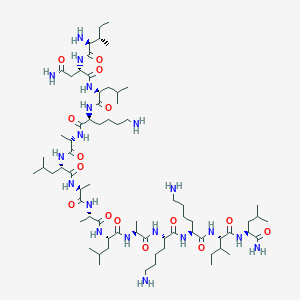

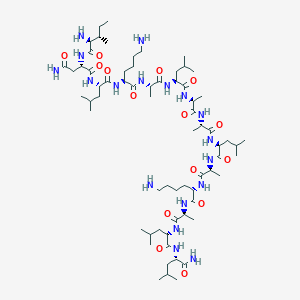

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .Molecular Structure Analysis

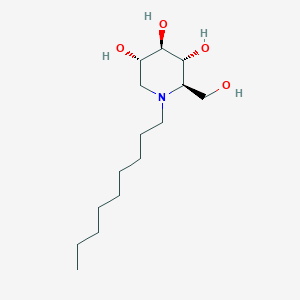

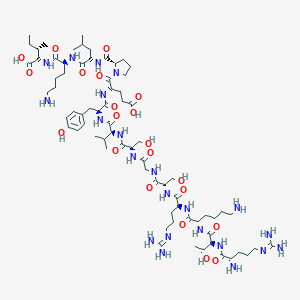

The molecular structure of AcSDKP has been studied and is available in various databases .Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented asCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O . Physical and Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .Aplicaciones Científicas De Investigación

Inhibición de la entrada de células madre hematopoyéticas pluripotentes en la fase S

Ac-SDKP inhibe la entrada de células madre hematopoyéticas pluripotentes en la fase S del ciclo celular . Esto significa que puede controlar la proliferación de estas células madre, lo cual es crucial en varias condiciones médicas donde es necesaria la regulación del crecimiento de las células madre .

Protección contra la letalidad de Ara-C en ratones

Se ha encontrado que Ac-SDKP protege contra la letalidad de Ara-C (un medicamento de quimioterapia) en ratones . Esto sugiere que podría usarse potencialmente para reducir los efectos secundarios de ciertos medicamentos de quimioterapia .

Sustrato para la enzima convertidora de angiotensina

Ac-SDKP es un sustrato específico para el sitio activo N-terminal de la enzima convertidora de angiotensina, que es responsable de su degradación in vivo . Esto implica que juega un papel en la regulación de la presión arterial y el equilibrio de líquidos en el cuerpo .

Inhibición de la activación de la metaloproteinasa de la matriz mediada por interleucina-1β

Ac-SDKP inhibe la activación de la metaloproteinasa de la matriz mediada por interleucina-1β en los fibroblastos cardíacos . Esto sugiere que podría utilizarse en el tratamiento de enfermedades cardíacas donde la regulación de las metaloproteinasas de la matriz es importante

Mecanismo De Acción

Target of Action

The primary target of Acetyl-Ser-Asp-Lys-Pro is the pluripotent hematopoietic stem cells found in the bone marrow . These cells are responsible for the production of all types of blood cells, and their regulation is crucial for maintaining healthy blood cell levels in the body .

Mode of Action

Acetyl-Ser-Asp-Lys-Pro inhibits the entry of these pluripotent hematopoietic stem cells into the S-phase of the cell cycle . This action effectively slows down the proliferation of these cells, thereby controlling the production of blood cells .

Biochemical Pathways

Acetyl-Ser-Asp-Lys-Pro is formed in bone marrow cells by the enzymatic processing of thymosin β4 . It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo .

Pharmacokinetics

It is known that it is a specific substrate for the n-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo . This suggests that the bioavailability of Acetyl-Ser-Asp-Lys-Pro may be influenced by the activity of this enzyme.

Result of Action

The inhibition of the cell cycle entry by Acetyl-Ser-Asp-Lys-Pro results in the protection of these cells against toxicity from certain substances, such as Ara-C, a chemotherapy agent . This protective effect can contribute to a reduction in marrow failure, thereby improving survival rates .

Action Environment

The action of Acetyl-Ser-Asp-Lys-Pro is influenced by the environment within the bone marrow, where these pluripotent hematopoietic stem cells reside . Factors such as the presence of other cells, the availability of nutrients, and the overall health of the bone marrow can influence the efficacy and stability of Acetyl-Ser-Asp-Lys-Pro .

Safety and Hazards

Direcciones Futuras

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

Análisis Bioquímico

Biochemical Properties

Acetyl-Ser-Asp-Lys-Pro is a specific substrate of the N-terminal active site of human angiotensin-converting enzyme (ACE) . It interacts with ACE, a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance . The interaction between Acetyl-Ser-Asp-Lys-Pro and ACE is crucial for its role in modulating hematopoiesis .

Cellular Effects

Acetyl-Ser-Asp-Lys-Pro has been shown to influence cell function significantly. It is a physiological modulator of hematopoiesis, the process by which the body produces blood cells . It also plays a role in the regulation of blood pressure and cardiovascular function through its interaction with ACE .

Molecular Mechanism

At the molecular level, Acetyl-Ser-Asp-Lys-Pro exerts its effects through binding interactions with ACE. It acts as a competitive inhibitor, selectively inhibiting the N-terminal active site of ACE . This inhibition affects the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation .

Metabolic Pathways

Acetyl-Ser-Asp-Lys-Pro is involved in the renin-angiotensin system (RAS), a critical metabolic pathway that regulates blood pressure and fluid balance . It interacts with ACE, a key enzyme in this pathway .

Propiedades

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

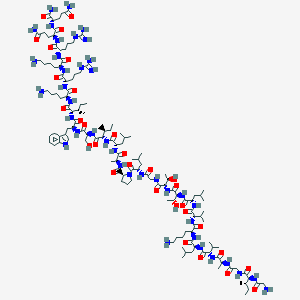

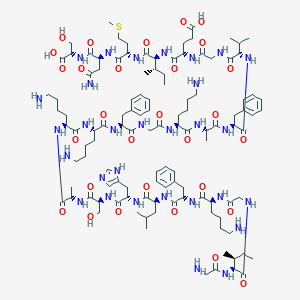

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

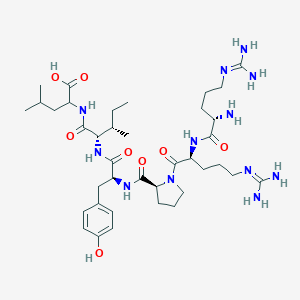

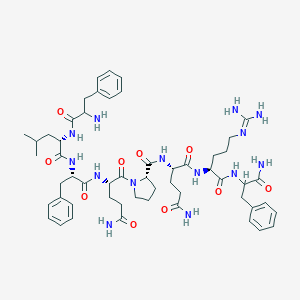

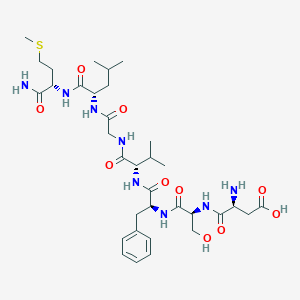

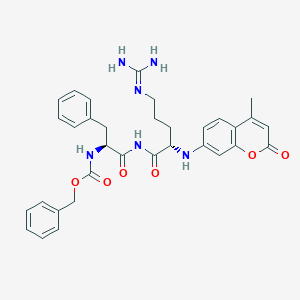

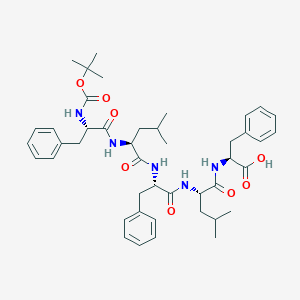

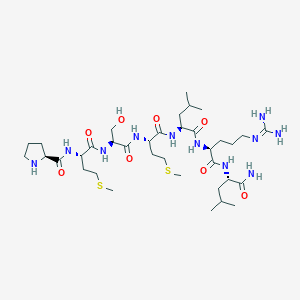

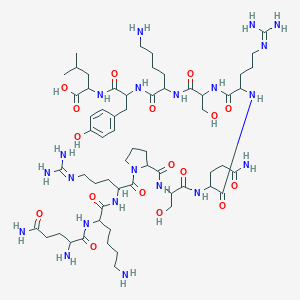

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.